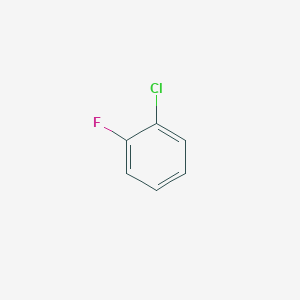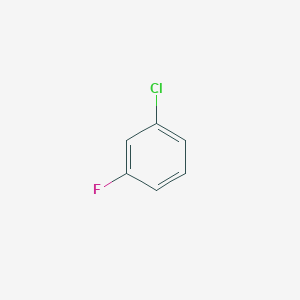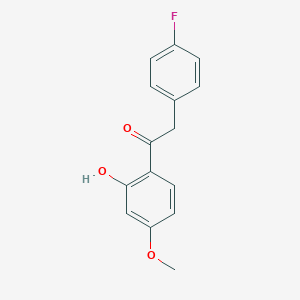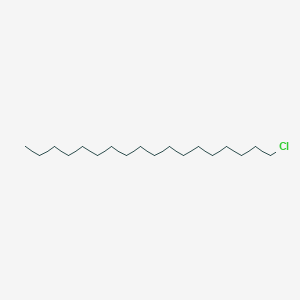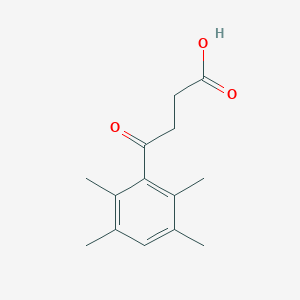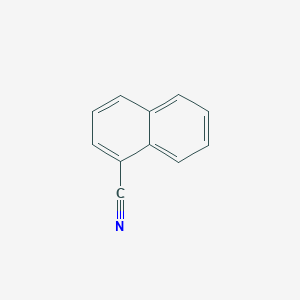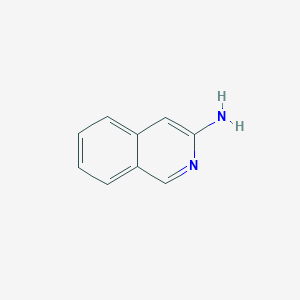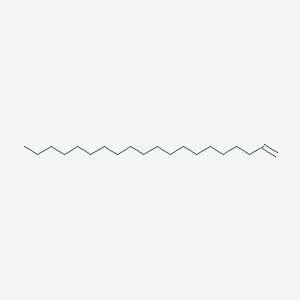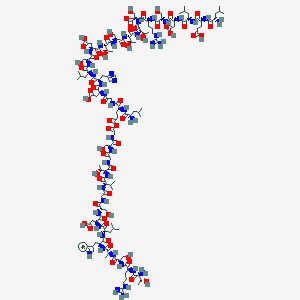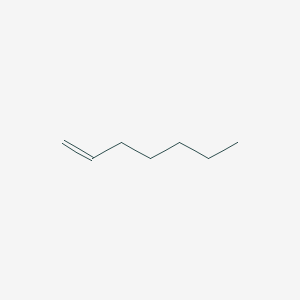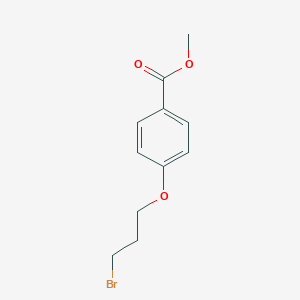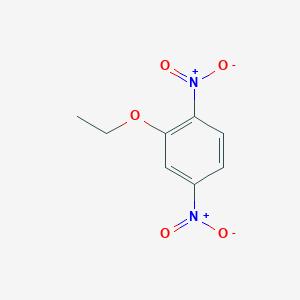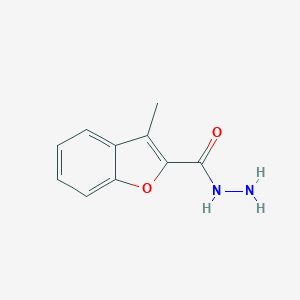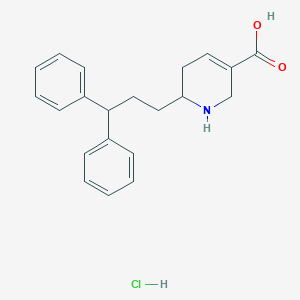
6-(3,3-Diphenylpropyl)guvacine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,3-Diphenylpropyl)guvacine, commonly known as BDPC, is a synthetic compound that belongs to the family of arylcyclohexylamines. It was first synthesized in the 1970s by a team of researchers at the University of California, Los Angeles (UCLA). BDPC has been studied extensively for its potential applications in various fields, including neuroscience and pharmacology.
作用機序
BDPC acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and memory formation. BDPC binds to a specific site on the receptor, known as the PCP site, and prevents the binding of the neurotransmitter glutamate. This results in a decrease in the activity of the NMDA receptor and a decrease in the influx of calcium ions into the neuron.
生化学的および生理学的効果
BDPC has been shown to have a number of biochemical and physiological effects. In animal models, BDPC has been shown to decrease locomotor activity and increase pain threshold. BDPC has also been shown to have anxiolytic and antidepressant effects, as well as anti-inflammatory effects. BDPC has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in neuronal survival and plasticity.
実験室実験の利点と制限
One advantage of using BDPC in lab experiments is its specificity for the NMDA receptor. BDPC binds to a specific site on the receptor, which allows for the selective modulation of NMDA receptor activity. However, one limitation of using BDPC in lab experiments is its potential toxicity. BDPC has been shown to have neurotoxic effects in animal models, which may limit its use in certain experiments.
将来の方向性
For the study of BDPC include the development of more selective and potent NMDA receptor antagonists, investigation of its role in the treatment of neurological and psychiatric disorders, and the development of new methods for its synthesis.
合成法
The synthesis of BDPC involves the reaction of 3,3-diphenylpropylamine with 2-aminoindane in the presence of a reducing agent such as lithium aluminum hydride. The reaction yields BDPC as a white crystalline powder with a melting point of 150-152°C. The purity of BDPC can be further enhanced by recrystallization from an appropriate solvent.
科学的研究の応用
BDPC has been extensively studied for its potential applications in various fields of scientific research. In neuroscience, BDPC has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. BDPC has also been shown to have anxiolytic and antidepressant effects in animal models. In pharmacology, BDPC has been studied for its potential use as a tool compound to study the function of the NMDA receptor.
特性
CAS番号 |
134420-91-0 |
|---|---|
製品名 |
6-(3,3-Diphenylpropyl)guvacine |
分子式 |
C21H24ClNO2 |
分子量 |
357.9 g/mol |
IUPAC名 |
2-(3,3-diphenylpropyl)-1,2,3,6-tetrahydropyridine-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H23NO2.ClH/c23-21(24)18-11-12-19(22-15-18)13-14-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-11,19-20,22H,12-15H2,(H,23,24);1H |
InChIキー |
FCCLVOJEINBTBU-UHFFFAOYSA-N |
SMILES |
C1C=C(CNC1CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl |
正規SMILES |
C1C=C(CNC1CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl |
同義語 |
6-(3,3-diphenylpropyl)guvacine 6-DDPG |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



